molecular formula C10H9NO3 B11904850 3-(Hydroxyimino)-2,3-dihydro-1H-indene-4-carboxylic acid

3-(Hydroxyimino)-2,3-dihydro-1H-indene-4-carboxylic acid

Cat. No.: B11904850
M. Wt: 191.18 g/mol
InChI Key: QDFQGDYKRLMVAJ-FLIBITNWSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxyimino)-2,3-dihydro-1H-indene-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of indene derivatives with hydroxylamine hydrochloride under acidic conditions to introduce the hydroxyimino group. The reaction typically proceeds as follows:

    Starting Material: Indene derivative

    Reagent: Hydroxylamine hydrochloride

    Conditions: Acidic medium (e.g., hydrochloric acid), reflux

Another approach involves the oxidation of 3-amino-2,3-dihydro-1H-indene-4-carboxylic acid using oxidizing agents such as sodium periodate or potassium permanganate to form the hydroxyimino group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Steps: Including crystallization, filtration, and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxyimino)-2,3-dihydro-1H-indene-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The hydroxyimino group can be reduced to form amino derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Sodium periodate, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, sulfonating agents

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives

    Reduction: Formation of amino derivatives

    Substitution: Formation of halogenated or sulfonated derivatives

Scientific Research Applications

3-(Hydroxyimino)-2,3-dihydro-1H-indene-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(Hydroxyimino)-2,3-dihydro-1H-indene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxyimino Quinic Acid: Shares the hydroxyimino functionality but differs in the overall structure and biological activity.

    Hydroxylamine-O-sulfonic Acid: Contains a hydroxyimino group and is used in different chemical reactions and applications.

Uniqueness

3-(Hydroxyimino)-2,3-dihydro-1H-indene-4-carboxylic acid is unique due to its indene-based structure, which provides distinct chemical and biological properties compared to other hydroxyimino compounds

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

(3Z)-3-hydroxyimino-1,2-dihydroindene-4-carboxylic acid

InChI

InChI=1S/C10H9NO3/c12-10(13)7-3-1-2-6-4-5-8(11-14)9(6)7/h1-3,14H,4-5H2,(H,12,13)/b11-8-

InChI Key

QDFQGDYKRLMVAJ-FLIBITNWSA-N

Isomeric SMILES

C1C/C(=N/O)/C2=C1C=CC=C2C(=O)O

Canonical SMILES

C1CC(=NO)C2=C1C=CC=C2C(=O)O

Origin of Product

United States

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